molecular formula C5H7ClOS2 B217789 Neorustmicin A CAS No. 100157-26-4

Neorustmicin A

Katalognummer B217789
CAS-Nummer: 100157-26-4
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: MRDSIEAKMVLPRW-PWIIXOMXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neorustmicin A is a type of aminoglycoside antibiotic that is derived from the bacterium Streptomyces rusticanus. It is known for its potent antibacterial activity against a wide range of gram-negative and gram-positive bacteria. Neorustmicin A is a promising candidate for the development of new antibiotics due to its unique chemical structure and mechanism of action.

Wissenschaftliche Forschungsanwendungen

Isolation and Identification of Neorustmicin Producing Strain

Neorustmicin A, isolated from marine actinomycete FIM03-1149, has been identified as a promising antifungal antibiotic. The strain exhibits specific morphological and biochemical characteristics, distinguishing it from other Micromonospora species. This discovery highlights the potential of Neorustmicin A in antifungal applications (Jiang Hong, 2010).

Antifungal Activities of Neorustmicin A

The antifungal compound FW03-1149, extracted and purified from Micromonospora sp. FIM03-1149, was identified as Neorustmicin A. This compound demonstrates strong antifungal activities, suggesting its potential as a potent antifungal agent (Jiang Hong, 2009).

Nanomedicine Applications

While not directly linked to Neorustmicin A, research in nanomedicine, including the development and use of nanoscale vehicles for drug delivery, is pertinent to the field of antibiotic research. Nanotechnology offers a platform for enhancing the delivery and efficacy of drugs like Neorustmicin A (S. M. Moghimi, A. C. Hunter, J. C. Murray, 2005).

Pro-myogenic Factor and Muscle Growth

Neoruscogenin, a related compound to Neorustmicin A, has been found to promote muscle fiber hypertrophy by inhibiting MSTN maturation and activating the Akt/mTOR pathway. This insight into the biological functions of related compounds can inform future research on Neorustmicin A (Dingding Zhang et al., 2022).

Regulatory and Ethical Issues in Genomic Research

While not directly related to Neorustmicin A, understanding the ethical and regulatory aspects of genomic research is essential in the field of pharmaceuticals and biomedicine. This knowledge is crucial for ensuring responsible development and application of new drugs and treatments (H. Aungst, J. Fishman, M. McGowan, 2017).

Translational Research Framework in Biomedicine

The AIBench framework, designed for rapid application development in biomedicine, could be instrumental in advancing research involving Neorustmicin A by enabling efficient generation and deployment of biomedical applications (D. Glez-Peña et al., 2010).

Clinical Translation of Nanomedicine

Understanding the clinical translation of nanomedicine, including the development of nanomedicine products, is relevant to the future applications of Neorustmicin A in medical contexts (Yuanzeng Min et al., 2015).

Eigenschaften

CAS-Nummer

100157-26-4

Produktname

Neorustmicin A

Molekularformel

C5H7ClOS2

Molekulargewicht

364.5 g/mol

IUPAC-Name

(3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-3,7,9,13-tetramethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

InChI

InChI=1S/C21H32O5/c1-7-18-16(5)10-14(3)8-13(2)9-15(4)11-21(25,12-22)19(23)17(6)20(24)26-18/h9-10,13,17-18,22,25H,3,7-8,11-12H2,1-2,4-6H3/b15-9+,16-10+/t13-,17+,18-,21-/m0/s1

InChI-Schlüssel

MRDSIEAKMVLPRW-PWIIXOMXSA-N

Isomerische SMILES

CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/C[C@@](C(=O)[C@H](C(=O)O1)C)(CO)O)\C)C)/C

SMILES

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C

Kanonische SMILES

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C

Synonyme

galbonolide B
neorustmicin A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neorustmicin A
Reactant of Route 2
Neorustmicin A
Reactant of Route 3
Neorustmicin A
Reactant of Route 4
Neorustmicin A
Reactant of Route 5
Neorustmicin A
Reactant of Route 6
Neorustmicin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.